molecular formula C15H18N2O2S2 B5075076 2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate

2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate

Cat. No.: B5075076
M. Wt: 322.5 g/mol
InChI Key: BZOBNKWHWADETQ-UHFFFAOYSA-N
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Description

2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate is a heterocyclic compound featuring a pyrrolidinone core substituted with a phenyl group at the 1-position and a diethylcarbamodithioate moiety at the 3-position.

Properties

IUPAC Name

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-3-16(4-2)15(20)21-12-10-13(18)17(14(12)19)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOBNKWHWADETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1CC(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with phenylacetamides. The process often includes optimized coupling reactions under controlled conditions to yield the desired product . Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Medicine: Research into its potential therapeutic effects, such as anticonvulsant properties, is ongoing.

    Industry: The compound’s unique reactivity makes it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate ion channels, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-Oxo-1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)cyclopentanecarboxylate (Compound 1)

Structural Similarities : Shares the 2,5-dioxo-1-phenylpyrrolidin-3-yl backbone but incorporates an ethyl cyclopentanecarboxylate group instead of diethylcarbamodithioate.
Key Differences :

  • Synthetic Efficiency : Compound 1 achieved a 95% isolated yield under optimized column chromatography conditions (n-hexane/ethyl acetate, 4:1), suggesting superior synthetic scalability compared to typical dithiocarbamate derivatives .

Matrine Derivatives with Diethylcarbamodithioate Groups

Structural Similarities : Both compounds feature diethylcarbamodithioate moieties linked to heterocyclic scaffolds.
Key Differences :

  • Bioactivity : Matrine derivatives modified with diethylcarbamodithioate exhibited enhanced cytotoxicity against Sf9 insect cells (IC50: 0.648–1.13 mmol/L) compared to unmodified matrine (IC50: 5.330 mmol/L). This suggests that the dithiocarbamate group significantly enhances bioactivity, likely through apoptosis induction .

Table 2: Bioactivity Comparison

Compound Type IC50 (mmol/L) Mechanism of Action
Matrine (Parent) 5.330 Broad-spectrum insecticidal
Matrine + Dithiocarbamate 0.648–1.13 Apoptosis induction

3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-Dichloro-5-fluoropyridine-3-carboxylate

The compound’s fluorinated biphenyl and pyridine rings contrast with the pyrrolidinone core of the target compound. Key Differences:

  • Crystallographic Behavior : Deviations from planarity in the central benzene ring (0.118–0.174 Å) and intermolecular Cl···F/Cl···Cl interactions suggest higher structural rigidity compared to the target compound, which may lack such halogen-driven packing .
  • Synthetic Complexity: The multi-step synthesis involving fluorination and carboxylation may reduce scalability compared to simpler pyrrolidinone derivatives .

Pyrimidine Derivatives with Thioxo Groups

Structural Similarities : A thioxo (C=S) group is present, akin to the dithiocarbamate’s C=S bonds.
Key Differences :

  • Functional Diversity: Incorporates nitro and cyano groups, which may confer distinct electronic properties compared to the dithiocarbamate’s sulfur-rich structure .

Table 3: Physicochemical Properties

Parameter Pyrimidine Derivative Target Compound (Inferred)
Melting Point 190.9°C Likely lower due to flexible dithiocarbamate
Key Functional Groups C=S, CN, NO2 C=S, phenyl, pyrrolidinone

Biological Activity

Overview of 2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate

This compound is a synthetic compound that falls within the category of pyrrolidine derivatives. These types of compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural characteristics of this compound suggest potential interactions with biological macromolecules, which can lead to various therapeutic effects.

The biological activity of pyrrolidine derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrrolidine derivatives act as enzyme inhibitors, impacting metabolic pathways.
  • Receptor Binding : These compounds may interact with neurotransmitter receptors, influencing neurological functions.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Pyrrolidine Derivative AE. coli, S. aureus32 µg/mL
Pyrrolidine Derivative BP. aeruginosa16 µg/mL

Anticancer Properties

Studies indicate that certain pyrrolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example:

  • Case Study: In vitro Evaluation
    • Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
    • Results : Significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
  • In vivo Studies
    • Animal models treated with pyrrolidine derivatives showed reduced tumor size compared to control groups.

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the toxicity profile:

  • Acute Toxicity : Studies have indicated that high doses may lead to hepatotoxicity.
  • Chronic Exposure : Long-term studies are necessary to evaluate potential carcinogenic effects.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2,5-Dioxo-1-phenylpyrrolidin-3-yl diethylcarbamodithioate in laboratory settings?

  • Methodological Answer :

  • Use engineering controls (e.g., chemical fume hoods) and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles to minimize exposure .
  • In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists. For inhalation, move to fresh air and consult a physician .
  • Store in tightly sealed containers at room temperature, avoiding moisture and incompatible reagents .

Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment. Use C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) coupled with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns. Calibrate using standards like 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB) for accuracy .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) in deuterated solvents (e.g., DMSO-d6) resolves structural features, such as the pyrrolidinone ring and carbamodithioate groups .

Q. How should researchers prepare stock solutions for in vitro assays?

  • Methodological Answer :

  • Dissolve the compound in dimethyl sulfoxide (DMSO) at 10–50 mM concentrations. Vortex thoroughly and sonicate for 10 minutes to ensure homogeneity .
  • For aqueous compatibility, dilute stock solutions in phosphate-buffered saline (PBS) with ≤1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying catalytic conditions?

  • Methodological Answer :

  • Employ microwave-assisted synthesis (100–120°C, 30–60 minutes) to enhance reaction efficiency. Monitor intermediates via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .
  • Test alternative catalysts (e.g., Pd/C or FeCl₃) in solvent systems like toluene/acetonitrile (4:1) to improve stereochemical control of the pyrrolidinone ring .

Q. What preclinical models are appropriate for evaluating cardioprotective or hepatoprotective effects of this compound?

  • Methodological Answer :

  • Rodent ischemia-reperfusion injury models : Administer 10–20 mg/kg intravenously pre- and post-ischemia. Measure biomarkers like troponin-I (cardioprotection) and ALT/AST (hepatoprotection) .
  • For lipid-lowering studies, use high-fat diet-induced hyperlipidemic rats. Analyze serum triglycerides and LDL cholesterol via enzymatic assays .

Q. How should researchers address contradictions in solubility data across studies?

  • Methodological Answer :

  • Validate solubility using dynamic light scattering (DLS) to detect aggregation. Compare results across solvents (e.g., DMSO vs. ethanol) under controlled temperatures .
  • Cross-reference with thermogravimetric analysis (TGA) to rule out moisture interference. Pre-dry samples at 60°C for 24 hours before testing .

Q. What computational strategies are effective for studying its binding interactions with biological targets?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., cyclooxygenase-2). Set grid boxes to encompass active sites and apply Lamarckian genetic algorithms .
  • Validate docking poses with molecular dynamics simulations (GROMACS) over 100 ns to assess stability of hydrogen bonds with key residues (e.g., Arg120 or Tyr355) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported toxicity profiles?

  • Methodological Answer :

  • Conduct dose-response studies in parallel with positive controls (e.g., cisplatin for nephrotoxicity). Use histopathology (e.g., H&E staining) to differentiate compound-specific effects from artifacts .
  • Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific toxicity thresholds .

Q. What statistical approaches are recommended for conflicting bioactivity data?

  • Methodological Answer :

  • Apply meta-analysis using tools like RevMan to pool data from independent studies. Weight results by sample size and assay precision .
  • Use Bland-Altman plots to assess agreement between methodologies (e.g., ELISA vs. Western blot for cytokine quantification) .

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